molecular formula C6H14BrNO B1376353 3-Ethylmorpholine hydrobromide CAS No. 1559063-99-8

3-Ethylmorpholine hydrobromide

Cat. No. B1376353
M. Wt: 196.09 g/mol
InChI Key: QUBKJRRBXYPWAI-UHFFFAOYSA-N
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Description

3-Ethylmorpholine hydrobromide is a chemical compound with the linear formula C6H13NO.BrH . It has a molecular weight of 196.09 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of morpholines, which includes 3-Ethylmorpholine hydrobromide, is a subject of much study due to their biological and pharmacological importance . An overview of the main approaches toward morpholine synthesis or functionalization is presented in a review .


Molecular Structure Analysis

The molecular structure of 3-Ethylmorpholine hydrobromide is represented by the Inchi Code: 1S/C6H13NO.BrH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H .


Chemical Reactions Analysis

Morpholine, a related compound, is known to be involved in various chemical reactions. For instance, morpholine in dimethylformamide (DMF) (50%–60%) efficiently removes Fmoc in SPPS, minimizes the formation of diketopiperazine, and almost avoids the aspartimide formation .


Physical And Chemical Properties Analysis

3-Ethylmorpholine hydrobromide is a solid substance at room temperature . It has a molecular weight of 196.09 and its linear formula is C6H13NO.BrH .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 3-Ethylmorpholine hydrobromide is used as a brominating agent in the α-bromination reaction of carbonyl compounds . This reaction is significant in the field of organic chemistry .
  • Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The experiment focused on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
  • Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . The experiment was successfully completed within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Application in Thermochemical Studies

  • Specific Scientific Field : Thermochemistry .
  • Summary of the Application : 3-Ethylmorpholine hydrobromide is used in thermochemical studies to evaluate the energetic effects of alkyl groups (methyl and ethyl) on the nitrogen of the morpholine structure .
  • Methods of Application or Experimental Procedures : Calorimetric techniques complemented by computational calculations were used to determine the standard molar enthalpies of formation, in the gaseous phase, at T = 298.15 K, of the two morpholine derivatives .
  • Results or Outcomes : The results demonstrated the energetic effect and the structural changes resulting from the substitution of the hydrogen of the amino group by an alkyl group in the morpholine scaffold .

Application in Pharmaceutical and Industrial Fields

  • Specific Scientific Field : Pharmaceutical and Industrial Chemistry .
  • Summary of the Application : 3-Ethylmorpholine hydrobromide is used in the synthesis of various pharmaceutical and industrial compounds .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures vary depending on the specific compound being synthesized .
  • Results or Outcomes : Morpholine derivatives have been described as antimicrobial, potential analgesics, local anesthetic, and antibiotic agents . They also have other industrial applications, namely as corrosion inhibitors and optical brighteners, as well as agriculture application as fungicides .

Application in Chemical Innovation Experiments

  • Specific Scientific Field : Chemical Education .
  • Summary of the Application : 3-Ethylmorpholine hydrobromide is used in chemical innovation experiments engaging junior undergraduates . This provides a hands-on experience for students to understand the practical applications of chemical reactions .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures vary depending on the specific experiment being conducted .
  • Results or Outcomes : The outcomes of these experiments provide valuable learning experiences for students, enhancing their understanding of chemical reactions and their applications .

Application in the Synthesis of Building Blocks

  • Specific Scientific Field : Synthetic Chemistry .
  • Summary of the Application : 3-Ethylmorpholine hydrobromide is used in the synthesis of building blocks for various chemical compounds .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures vary depending on the specific compound being synthesized .
  • Results or Outcomes : The synthesis of these building blocks enables the production of a wide range of chemical compounds, contributing to advancements in various fields of chemistry .

Safety And Hazards

While specific safety data for 3-Ethylmorpholine hydrobromide was not found, it’s important to handle all chemical substances with care. For instance, similar compounds can cause skin irritation and respiratory irritation .

Future Directions

Morpholine, a related compound, is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . This is mainly due to its contribution to a plethora of biological activities as well as to an improved pharmacokinetic profile of such bioactive molecules . Therefore, the study and application of 3-Ethylmorpholine hydrobromide could potentially follow a similar path.

properties

IUPAC Name

3-ethylmorpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.BrH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBKJRRBXYPWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylmorpholine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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